molecular formula C18H19ClF3N3O2 B2549329 5-chloro-N-[2-(dimethylamino)ethyl]-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide CAS No. 338977-54-1

5-chloro-N-[2-(dimethylamino)ethyl]-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide

Cat. No.: B2549329
CAS No.: 338977-54-1
M. Wt: 401.81
InChI Key: DRBVMLRBSUZNOH-UHFFFAOYSA-N
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Description

5-chloro-N-[2-(dimethylamino)ethyl]-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide is a useful research compound. Its molecular formula is C18H19ClF3N3O2 and its molecular weight is 401.81. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

Research has identified compounds structurally related to "5-chloro-N-[2-(dimethylamino)ethyl]-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide" that have been synthesized and evaluated for their antimicrobial properties. For instance, derivatives based on 4,5,6,7-tetrahydrobenzothiophene moiety have been prepared and shown promising antimicrobial activities (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010). Additionally, new pyridothienopyrimidines and pyridothienotriazines have been synthesized and tested for their antimicrobial effectiveness, highlighting the potential of these compounds in combating microbial infections (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Allosteric Modulation of CB1 Receptor

One study focused on the optimization of chemical functionalities of indole-2-carboxamides for allosteric modulation of the cannabinoid receptor 1 (CB1). It identified critical structural requirements for allosteric modulation, indicating significant impacts on binding affinity and cooperativity. This research underscores the therapeutic potential of structurally related compounds in modulating CB1 receptor activity (Khurana et al., 2014).

Anti-Inflammatory and Analgesic Agents

Novel derivatives have been synthesized from visnaginone and khellinone, showing significant anti-inflammatory and analgesic activities. These compounds, by inhibiting cyclooxygenase enzymes and showcasing analgesic effects, reveal the potential of related chemical entities in the development of new therapeutic agents for pain and inflammation management (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antitumor Activities

Certain derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide, with modifications at the 5-position, have demonstrated in vivo antitumor activity. These findings indicate the role of electron-withdrawing substituents in enhancing the antitumor efficacy of these compounds, providing insights into the design of new anticancer drugs (Denny, Atwell, Rewcastle, & Baguley, 1987).

Properties

IUPAC Name

5-chloro-N-[2-(dimethylamino)ethyl]-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClF3N3O2/c1-24(2)7-6-23-16(26)15-9-14(19)11-25(17(15)27)10-12-4-3-5-13(8-12)18(20,21)22/h3-5,8-9,11H,6-7,10H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRBVMLRBSUZNOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1=CC(=CN(C1=O)CC2=CC(=CC=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.